molecular formula C18H14F3N5OS B2874163 N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1421475-73-1

N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No. B2874163
CAS RN: 1421475-73-1
M. Wt: 405.4
InChI Key: IBCQVBBBPUFENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a useful research compound. Its molecular formula is C18H14F3N5OS and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-indazol-6-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability Improvement

Research on structural analogs, focusing on enhancing metabolic stability, has shown that modifying the heterocyclic core can reduce metabolic deacetylation. This approach aims to retain in vitro potency and in vivo efficacy while minimizing metabolic liabilities, important for developing therapeutic agents (Stec et al., 2011).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, benzothiazole nucleus tethering 1,4-disubstituted 1,2,3-triazoles showed promising antimicrobial activities against various gram-positive and gram-negative bacteria and fungal strains. Such compounds are synthesized via ultrasound irradiation, offering efficient and green chemistry approaches for potential antibacterial agents (Rezki, 2016).

Antitumor Activity

Benzothiazole derivatives have been synthesized and screened for antitumor activities. Notably, certain compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the benzothiazole structure's potential as a pharmacophore for designing anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds utilizing benzothiazole as a core structure has been explored for various applications, including insecticidal and antimicrobial activities. These compounds serve as versatile precursors for synthesizing a wide range of heterocycles, offering significant potential in agricultural and pharmaceutical research (Fadda et al., 2017).

Quantum Mechanical Studies

Benzothiazolinone acetamide analogs have been studied for their electronic properties, non-linear optical activity, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insights into the compound's utility in photovoltaic efficiency modeling and ligand-protein interactions, showcasing its versatility beyond biomedical applications (Mary et al., 2020).

properties

IUPAC Name

N-(1H-indazol-6-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5OS/c1-26(9-15(27)23-11-6-5-10-8-22-25-13(10)7-11)17-24-16-12(18(19,20)21)3-2-4-14(16)28-17/h2-8H,9H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQVBBBPUFENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.